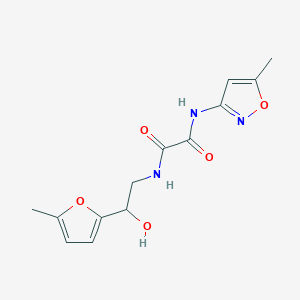

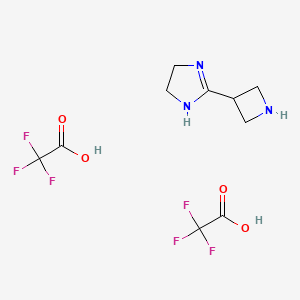

![molecular formula C16H14N2O4S B2813841 3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid CAS No. 1214694-25-3](/img/structure/B2813841.png)

3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid, also known as 3-CPA or 3-CP-PAPA, is an organosulfur compound that has been studied extensively for its potential applications in a variety of scientific research fields. This compound is a member of the sulfonamide family and has been used in various studies due to its unique properties.

Scientific Research Applications

Polymer Modification and Medical Applications

A study by Aly & El-Mohdy (2015) explores the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reaction with various amines, including phenylsulfonyl-amino derivatives. This modification increases the hydrogels' swelling properties and thermal stability, indicating potential for medical applications due to enhanced biological activity against bacteria and fungi (Aly & El-Mohdy, 2015).

Synthesis and Characterization of Heterocyclic Compounds

Research by Apostol et al. (2019) focuses on synthesizing organic compounds containing the phenylsulfonyl-phenyl fragment, aiming at evaluating their cytotoxicity. These compounds, derived from phenylalanine, were characterized for their potential therapeutic applications, highlighting the versatility of phenylsulfonyl-amino derivatives in creating bioactive molecules (Apostol et al., 2019).

Renewable Building Blocks for Material Science

A study by Trejo-Machin et al. (2017) investigates the use of phenolic compounds as renewable building blocks for the synthesis of benzoxazine monomers, a class of thermosetting resins. This research underlines the importance of sustainable alternatives like phloretic acid to phenol, enhancing the reactivity of hydroxyl-bearing molecules for a range of applications (Trejo-Machin et al., 2017).

Synthetic Routes towards Derivatives

Tye & Skinner (2002) describe the synthesis of various 3-(phenylsulfonimidoyl)propanoate derivatives, illustrating the versatility of phenylsulfonyl-amino derivatives in organic synthesis. Their work provides insights into the conformational properties and potential applications of these compounds (Tye & Skinner, 2002).

properties

IUPAC Name |

2-(benzenesulfonamido)-3-(4-cyanophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c17-11-13-8-6-12(7-9-13)10-15(16(19)20)18-23(21,22)14-4-2-1-3-5-14/h1-9,15,18H,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGPCWOPUVAXQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2813758.png)

![4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-ethoxy-5-iodobenzoic acid](/img/structure/B2813760.png)

![(E)-N-(4-acetamidophenyl)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2813764.png)

![2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride](/img/structure/B2813765.png)

![2-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-5-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2813768.png)

methyl}phenol](/img/structure/B2813777.png)

![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine](/img/structure/B2813781.png)